molecular formula C18H22N2O4 B2432698 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-44-5

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2432698
CAS No.: 866019-44-5
M. Wt: 330.384
InChI Key: OYBJWUZBIXUFSJ-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with the molecular formula C18H22N2O4 . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a pyranone ring with hydroxyl and hydroxymethyl groups.

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis C Virus (HCV) . It acts as an inhibitor, blocking the replication of the virus .

Mode of Action

The compound blocks HCV replication by acting on the HCV entry stage . This means it prevents the virus from entering host cells, thereby stopping the virus from replicating and spreading.

Biochemical Pathways

It is known that the compound interacts with theHCV E1 protein . The E1 protein is involved in the fusion of the viral and cellular membranes, a crucial step in the viral life cycle.

Pharmacokinetics

The compound has been found to be orally available and long-lasting in vivo . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic effectiveness.

Result of Action

The result of the compound’s action is a significant decrease in HCV replication. It has been observed to have a high sensitivity to clinical resistant HCV mutants and a synergistic effect with clinical drugs . This makes it a promising candidate for single or combination therapy for HCV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve room temperature and a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a piperazine ring with a benzyl group and a hydroxylated pyranone ring.

Biological Activity

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with notable biological activity. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4, and it features a piperazine ring linked to a hydroxymethylated pyranone structure. The presence of hydroxyl groups enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Pathogen Type Activity Reference
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate
Fungal strains (e.g., Candida spp.)Effective

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies suggest that the compound can bind effectively to oxidoreductase enzymes, which are crucial in various metabolic processes. This binding affinity may correlate with its observed biological activities.

Case Studies

  • Antimicrobial Efficacy : A study published in Chemical Papers reported on the antimicrobial activity of derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant anti-yeast activity against Candida utilis and Saccharomyces cerevisiae, while showing no activity against certain bacterial strains .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that modifications in the piperazine ring and hydroxymethyl groups could enhance biological activity. This suggests that further structural optimization could lead to more potent derivatives .

Synthetic Routes

The synthesis of this compound typically involves reductive amination techniques using 4-benzylpiperazine as a precursor. Reaction conditions often include reducing agents such as sodium cyanoborohydride in methanol, which facilitate the formation of the desired product with high yields.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Investigate the mechanisms of action at a molecular level.
  • Conduct in vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Explore potential synergistic effects with existing antimicrobial agents.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,21,23H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBJWUZBIXUFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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